N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide
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Overview
Description
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a triazole ring fused to a pyridine ring, with a benzyl group attached to the nitrogen atom and a carboxamide group at the 8th position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and efficient, yielding the desired product in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
Industrial production of this compound typically involves scaling up the microwave-mediated synthesis. The process is optimized for large-scale production by adjusting reaction times, temperatures, and microwave power to ensure consistent yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted triazolopyridines.
Scientific Research Applications
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Mechanism of Action
The mechanism of action of N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1 . It binds to the active site of these enzymes, blocking their activity and thereby modulating various biological pathways. This inhibition can lead to therapeutic effects, such as reducing inflammation or inhibiting cancer cell proliferation .
Comparison with Similar Compounds
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide can be compared with other triazolopyridine derivatives:
1,2,4-triazolo[3,4-b]thiadiazine: Known for its anticancer and antimicrobial activities.
1,2,4-triazolo[1,5-a]pyridine: Exhibits similar biological activities but with different molecular targets.
1,2,4-triazolo[3,4-b]pyridine: Used in the development of pharmaceuticals with various therapeutic effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for drug development and other scientific research applications.
Properties
Molecular Formula |
C14H12N4O |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
N-benzyl-[1,2,4]triazolo[4,3-a]pyridine-8-carboxamide |
InChI |
InChI=1S/C14H12N4O/c19-14(15-9-11-5-2-1-3-6-11)12-7-4-8-18-10-16-17-13(12)18/h1-8,10H,9H2,(H,15,19) |
InChI Key |
BTYOZUPDWSIPOM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC=CN3C2=NN=C3 |
Origin of Product |
United States |
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